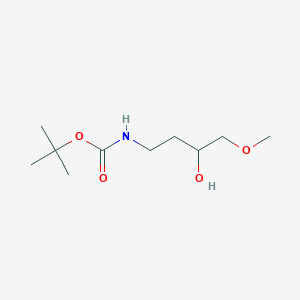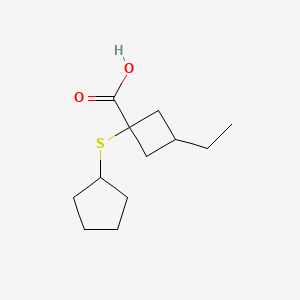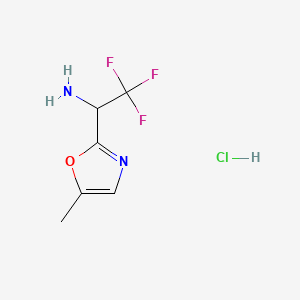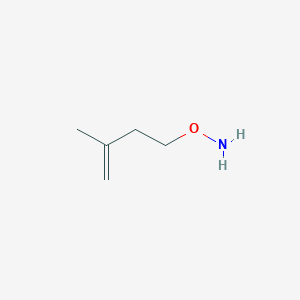
2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C₇H₉BrN₂O. It features a bromopyridine moiety attached to an aminoethanol group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to nucleophilic substitution with an amine, such as ammonia or an amine derivative, to introduce the amino group at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the pyridine ring is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or receptor binding.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a candidate for the synthesis of molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in proteins, while the aminoethanol group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol
- 2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol
- 2-Amino-2-(3-iodopyridin-4-yl)ethan-1-ol
Uniqueness
Compared to its analogs, 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol offers a unique balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the aminoethanol moiety enhances solubility and potential biological activity. This combination makes it particularly valuable in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
2-amino-2-(3-bromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2 |
Clave InChI |
YZPAIVRGYIBAIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)

![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)
![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)


